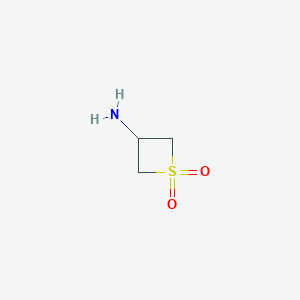

3-Aminothietane 1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothietan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOJSNPPGRBNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminothietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates is perpetual. Small, strained heterocyclic systems have garnered significant attention for their ability to introduce three-dimensionality and unique physicochemical characteristics. Among these, the thietane ring, and specifically its oxidized form, thietane 1,1-dioxide, has emerged as a valuable structural motif.[1][2] This guide provides a detailed examination of the physicochemical properties of a key derivative, 3-Aminothietane 1,1-dioxide, a building block of increasing interest in drug discovery programs.

The introduction of the sulfone group dramatically alters the properties of the thietane ring, rendering it more polar and capable of engaging in hydrogen bonding as an acceptor. The further incorporation of a primary amine at the 3-position introduces a basic center, profoundly influencing the molecule's ionization state, solubility, and potential interactions with biological targets. Understanding these fundamental physicochemical parameters is critical for any researcher aiming to incorporate this scaffold into a drug design strategy.

Due to a scarcity of direct experimental data for this compound in publicly available literature, this guide will leverage data from structurally related analogs, primarily thietane 1,1-dioxide and 3-hydroxythietane 1,1-dioxide, to provide well-grounded estimations and context. This comparative approach allows for a robust understanding of the contributions of the core scaffold and the key functional groups.

Molecular Structure and Core Attributes

The foundational structure of this compound is a four-membered heterocyclic ring containing a sulfone group and a primary amine. This combination of a polar, non-basic sulfone and a basic amino group on a compact, saturated ring system bestows upon it a unique set of properties.

Caption: Ionization equilibrium of the amino group.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Direct experimental logP data for this compound is unavailable. We can infer its lipophilicity by examining related structures:

| Compound | Calculated/Predicted logP | Source |

| Thietane 1,1-dioxide | -0.3 | [1] |

| 3-Bromothietane 1,1-dioxide | 0.2 | [3] |

| 3-Hydroxythietane 1,1-dioxide | -1.2 | [4] |

| This compound | Estimated -1.5 to -2.5 | - |

The parent thietane 1,1-dioxide is already hydrophilic (negative logP). The introduction of a hydroxyl group in the 3-position further increases hydrophilicity. It is expected that the primary amine in this compound will have an even more pronounced effect, resulting in a significantly lower logP value. This suggests that the molecule is highly polar and hydrophilic.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and identification of a compound. While specific spectra for this compound are not widely published, we can predict the key features based on its functional groups and the spectra of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

CH-NH₂ (1H): A multiplet in the region of 3.5-4.5 ppm.

-

CH₂-SO₂ (4H): Two sets of multiplets, likely complex due to the rigid ring structure, in the region of 3.0-4.0 ppm.

-

NH₂ (2H): A broad singlet that can exchange with D₂O, with a chemical shift that is dependent on concentration and solvent, typically in the range of 1.5-3.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals.

-

C-NH₂: A signal in the range of 45-55 ppm.

-

C-SO₂: Two equivalent carbons, with a signal in the range of 55-65 ppm, significantly downfield due to the deshielding effect of the sulfone. For comparison, the methylene carbons in thietane 1,1-dioxide appear around 59 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the amine and sulfone groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400-3250 | Medium (two bands for primary amine) |

| C-H Stretch | 3000-2850 | Medium |

| S=O Stretch (asymmetric) | 1350-1300 | Strong |

| S=O Stretch (symmetric) | 1160-1120 | Strong |

| N-H Bend | 1650-1580 | Medium |

The two strong absorptions for the sulfone group are highly characteristic. The presence of two bands in the N-H stretching region is diagnostic for a primary amine.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion (M⁺) would be observed at m/z = 121. Key fragmentation patterns would likely involve:

-

Loss of the amino group (•NH₂): Resulting in a fragment at m/z = 105.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to fragments from the loss of CH₂NH₂.

-

Ring fragmentation: Cleavage of the thietane ring, potentially with the loss of SO₂.

Experimental Protocols

For researchers wishing to determine these properties experimentally, the following established methodologies are recommended.

Protocol for pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

-

Preparation: Prepare a ~1 mM solution of this compound in deionized water. To maintain constant ionic strength, 0.15 M KCl can be added.

-

Acidification: Acidify the solution to ~pH 2 with 0.1 M HCl.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination.

Protocol for logP Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4) with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the logP as log₁₀([concentration in octanol] / [concentration in aqueous]).

Conclusion

This compound is a promising building block for drug discovery, offering a unique combination of polarity, basicity, and three-dimensionality. While direct experimental data on its physicochemical properties are limited, a thorough analysis of its structural features and comparison with close analogs provides a strong foundation for understanding its behavior. The molecule is a polar, hydrophilic solid with a basic amine that will be significantly protonated at physiological pH. Its predicted low logP suggests that while it may have good aqueous solubility, strategies may be required to enhance its membrane permeability. The spectroscopic features are expected to be dominated by the characteristic signals of the primary amine and the sulfone group. The experimental protocols outlined provide a clear path for researchers to obtain definitive data for this intriguing scaffold. As the use of thietane derivatives in medicinal chemistry continues to grow, a comprehensive understanding of the properties of key building blocks like this compound will be indispensable.

References

-

PubChem. Thietane 1,1-dioxide. National Center for Biotechnology Information. [Link]

-

Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234. [Link]

-

Saejong, P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 89(21), 15718–15732. [Link]

-

Solubility of Things. Thietane. [Link]

-

PubChem. Thietane. National Center for Biotechnology Information. [Link]

- Block, E. (2008). The first isolation and identification of thietane and several of its homologues dates back to 1916. Science of Synthesis, 39, 1.

- Koval, I. V., et al. (2016). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Pharmaceutical Chemistry Journal, 50, 219–224.

-

PubChem. 3-Bromothietane 1,1-dioxide. National Center for Biotechnology Information. [Link]

-

Saejong, P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]

-

Saejong, P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ResearchGate. [Link]

-

SpectraBase. Thietane 1,1-dioxide [13C NMR]. [Link]

-

PubChem. Thiirane, 1,1-dioxide-. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Thietane, 1-oxide (CAS 13153-11-2). [Link]

-

NIST. Thiophene, tetrahydro-, 1,1-dioxide. National Institute of Standards and Technology. [Link]

-

SpectraBase. Thietane 1,1-dioxide [17O NMR]. [Link]

-

Wikipedia. Thietane. [Link]

-

NIST. Thiirane. National Institute of Standards and Technology. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. 1,1-dioxo-1lambda6-thietane-3-carbonitrile (C4H5NO2S). [Link]

-

PubChemLite. 3-hydroxythietane 1,1-dioxide (C3H6O3S). [Link]

-

Banerjee, B., & Chatterjee, N. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(1), 123. [Link]

-

Saejong, P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ACS Publications. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Williams, R. (2022). pKa Data Compiled by R. Williams.

-

Amerigo Scientific. N-Boc-3-aminothiophene (96%). [Link]

-

PubChem. 3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione. National Center for Biotechnology Information. [Link]

-

Beke, M., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(5), 765–777. [Link]

-

ResearchGate. The synthetic development background of β‐amino sulfones. [Link]

-

Veliks, J., et al. (2023). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 25(13), 2280–2284. [Link]

-

NIST. Thietane, 1-oxide. National Institute of Standards and Technology. [Link]

Sources

synthesis and characterization of 3-Aminothietane 1,1-dioxide

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Aminothietane 1,1-dioxide

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and favorable physicochemical properties is relentless. Among these, small, strained heterocyclic systems have garnered significant attention. This compound is a prime example of such a scaffold, emerging as a valuable building block in drug discovery.[1][2] Its rigid, four-membered ring, decorated with a sulfone and an amino group, presents a unique spatial arrangement of functional groups. The sulfone moiety acts as a strong hydrogen bond acceptor and can improve metabolic stability and aqueous solubility, while the primary amine provides a critical vector for further functionalization or direct interaction with biological targets.[3][4]

Thietane 1,1-dioxides are increasingly utilized as bioisosteres for commonly used groups like gem-dimethyl or carbonyl functionalities, offering a strategy to modulate a compound's properties and explore new chemical space.[4] This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the essential analytical techniques required for its unambiguous characterization, aimed at researchers and professionals in synthetic chemistry and drug development.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through several routes. A highly effective and modular strategy begins with the commercially available precursor, thietane-3-one. This approach involves a three-stage process: reduction of the ketone, oxidation of the sulfide to a sulfone, and stereoinvertive conversion of the resulting alcohol to the target amine.

Caption: Overall synthetic workflow for this compound.

Causality Behind Experimental Choices

-

Reduction (Step 1): The initial reduction of thietane-3-one to thietan-3-ol is a standard ketone reduction. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high chemoselectivity for ketones over the sulfide, and operational simplicity compared to stronger reagents like lithium aluminum hydride (LiAlH₄). Methanol serves as a protic solvent that facilitates the reaction and workup.

-

Oxidation (Step 2): The conversion of the thietan-3-ol to its corresponding 1,1-dioxide is a critical step. meta-Chloroperoxybenzoic acid (m-CPBA) is the oxidant of choice because it reliably oxidizes sulfides to sulfones under mild conditions, with the number of equivalents controlling the oxidation state (sulfoxide vs. sulfone).[5] Using at least two equivalents ensures the complete conversion to the sulfone. Dichloromethane (CH₂Cl₂) is an ideal inert solvent for this transformation.

-

Amination (Steps 3 & 4): Direct conversion of the secondary alcohol in 3-hydroxythietane 1,1-dioxide to an amine is challenging. A robust two-step sequence involving a Mitsunobu reaction followed by reduction provides a reliable solution. The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), allows for the conversion of the alcohol to an azide with inversion of stereochemistry. Diphenylphosphoryl azide (DPPA) can serve as the azide source. The resulting 3-azidothietane 1,1-dioxide is then cleanly reduced to the primary amine using catalytic hydrogenation (H₂ over Palladium on carbon), a high-yielding and clean method that produces nitrogen gas as the only byproduct.

Detailed Experimental Protocols

Step 1: Synthesis of Thietan-3-ol

-

To a stirred solution of thietane-3-one (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of acetone, followed by water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield thietan-3-ol, which can often be used in the next step without further purification.

Step 2: Synthesis of 3-Hydroxythietane 1,1-dioxide [5]

-

Dissolve thietan-3-ol (1.0 eq) in dichloromethane (CH₂Cl₂, 0.13 M) and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approx. 77% purity, 2.5-3.0 eq) portion-wise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the phases and extract the aqueous layer with CH₂Cl₂ (2x).

-

Combine the organic layers, wash again with saturated NaHCO₃ solution and then with brine.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-hydroxythietane 1,1-dioxide as a solid.

Step 3 & 4: Synthesis of this compound via Azide Intermediate

-

Azide Formation (Mitsunobu): To a solution of 3-hydroxythietane 1,1-dioxide (1.0 eq) and triphenylphosphine (1.5 eq) in dry tetrahydrofuran (THF, 0.1 M) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

-

After stirring for 10 minutes, add diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the mixture in vacuo and purify by flash chromatography to isolate 3-azidothietane 1,1-dioxide.

-

Azide Reduction: Dissolve the isolated 3-azidothietane 1,1-dioxide in methanol.

-

Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature for 12-16 hours.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Part 2: Characterization of this compound

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is employed.

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

CH-NH₂: A multiplet is expected for the single proton at the C3 position. Its chemical shift will be influenced by both the adjacent amino and sulfone groups.

-

CH₂: The four protons on the thietane ring (at C2 and C4) are diastereotopic. They are expected to appear as complex multiplets or potentially as distinct ABX or AA'BB' systems.

-

NH₂: The two protons of the primary amine will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

CH-NH₂: One signal is expected for the carbon atom bonded to the nitrogen.

-

CH₂: One signal is expected for the two equivalent methylene carbons (C2 and C4) of the thietane ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[6]

-

N-H Stretch: Primary amines typically show two medium-intensity absorption bands in the region of 3400-3250 cm⁻¹.

-

S=O Stretch: The sulfone group gives rise to two very strong and characteristic absorption bands: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹.[7]

-

C-H Stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

Molecular Ion Peak (M⁺): For this compound (C₃H₇NO₂S), the expected exact mass is approximately 121.02 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

-

Fragmentation Pattern: Common fragmentation pathways for thietane 1,1-dioxides include the loss of sulfur dioxide (SO₂, 64 Da), which would lead to a significant fragment ion.

Summary of Characterization Data

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | CH-NH₂: ~3.5-4.0 ppm (multiplet)CH₂: ~3.2-3.8 ppm (complex multiplets)NH₂: ~1.5-2.5 ppm (broad singlet) |

| ¹³C NMR | Chemical Shift (δ) | CH-NH₂: ~50-60 ppmCH₂: ~60-70 ppm |

| IR | Wavenumber (cm⁻¹) | N-H Stretch: 3400-3250 (two bands, medium)S=O Asymmetric Stretch: 1350-1300 (strong)S=O Symmetric Stretch: 1160-1120 (strong) |

| MS (EI) | Mass-to-charge (m/z) | [M]⁺: 121[M-SO₂]⁺: 57 |

Note: NMR chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Conclusion

This guide has detailed a reliable and well-precedented synthetic route to this compound, a scaffold of growing importance in medicinal chemistry. By starting from thietane-3-one, the target compound can be accessed through a logical sequence of reduction, oxidation, and amination. The causality for each experimental choice has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive characterization protocol using NMR, IR, and mass spectrometry has been outlined, providing the necessary tools for researchers to confirm the successful synthesis and purity of this valuable building block. The methodologies and data presented herein serve as a robust foundation for scientists engaged in the synthesis and application of novel heterocyclic compounds.

References

- Benchchem. (n.d.). Synthesis of 3-Substituted Thietane 1,1-Dioxides from the Dichloro Derivative.

- Chow, Y. L., Chen, S. C., & Mojelsky, T. W. (1974). One Step Synthesis of Thietane 1,1-Dioxide Derivatives from α-Amino Ketoximes. Canadian Journal of Chemistry, 52(13), 2283-2286.

- Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(3), 14-21.

- Bull, J. A., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.

- Bull, J. A., et al. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv.

- Li, Z., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1485–1529.

- Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate.

- Li, Z., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1485-1529.

- Sokolov, V. V. (2007). Methods for the synthesis of derivatives of 3-aminothietane (Review). Chemistry of Heterocyclic Compounds, 43(5), 544–573.

- Bull, J. A., et al. (2019). Synthesis of 3,3-Disubstituted Thietane Dioxides. ACS Omega, 4(11), 14735–14745.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound | C3H7NO2S | CID 55297114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 88511-13-1 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edu.rsc.org [edu.rsc.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to 3-Aminothietane 1,1-dioxide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminothietane 1,1-dioxide, a valuable building block in modern medicinal chemistry. The guide details its chemical identity, including its CAS number and IUPAC name, and presents a thorough analysis of its synthesis, physicochemical properties, and applications, with a particular focus on its role in drug design and development. The unique conformational constraints and polar nature of the thietane dioxide ring make this scaffold an attractive bioisostere for improving the pharmacological profiles of drug candidates. This document offers detailed experimental protocols, discusses the rationale behind synthetic choices, and explores the potential of this compound in the development of novel therapeutics, such as kinase inhibitors.

Introduction: The Rise of Small, Strained Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties, medicinal chemists are increasingly turning to small, strained ring systems. These scaffolds, such as thietanes, offer unique three-dimensional arrangements of atoms that can impart favorable characteristics to drug molecules. This compound has emerged as a particularly interesting building block due to the combination of a rigid, polar sulfone group and a versatile primary amine, making it a valuable synthon for introducing desirable physicochemical properties into drug candidates.

Core Compound Identification

-

Compound Name: this compound

-

CAS Number: 88511-13-1[1]

-

IUPAC Name: 1,1-dioxidothietan-3-amine[2]

-

Hydrochloride Salt CAS Number: 1422344-24-8[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂S | [4] |

| Molecular Weight | 121.15 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [4] |

| Storage | Store at room temperature | [3] |

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The general strategy involves the formation of a thietane ring, followed by oxidation of the sulfur atom and subsequent introduction of the amino group.

Synthesis of Key Intermediate: 3-Chlorothietane 1,1-dioxide

A common and well-documented precursor is 3-chlorothietane 1,1-dioxide. Its synthesis starts with the oxidation of thietane to thietane 1,1-dioxide, followed by chlorination.

Step 1: Synthesis of Thietane 1,1-dioxide [5]

-

To a solution of tungstic acid (WO₃·H₂O) in distilled water, adjust the pH to 11.5 with 10% aqueous sodium hydroxide to form a white suspension of the tungstate catalyst.

-

Cool the tungstic acid–water mixture to 0–10°C in an ice–salt bath.

-

Add glacial acetic acid and thietane (trimethylene sulfide).

-

Carefully add 30% hydrogen peroxide to the stirred, chilled mixture over a period of 2 hours.

-

Continue stirring at 0–10°C for an additional hour.

-

Transfer the mixture to an evaporating dish and heat to near dryness on a steam bath.

-

Triturate the resulting solid material five times with hot chloroform, filtering to remove any catalyst.

-

Combine the chloroform solutions, dry over anhydrous magnesium sulfate, and remove the solvent via a rotary evaporator to yield thietane 1,1-dioxide as a white solid.

Step 2: Synthesis of 3-Chlorothietane 1,1-dioxide [5]

-

Place thietane 1,1-dioxide in a three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a chlorine bubbler. Caution: This reaction should be performed in a well-ventilated fume hood as chlorine gas is poisonous.

-

Add carbon tetrachloride to the flask.

-

Irradiate the suspension with a 250-W sunlamp positioned close to the reaction flask.

-

Bubble chlorine gas through the solution for 15 minutes at a moderate rate.

-

Stop the irradiation and chlorine addition and allow the reaction mixture to cool to room temperature.

-

Collect the product, 3-chlorothietane 1,1-dioxide, by filtration as a white solid.

Amination of 3-Chlorothietane 1,1-dioxide

The introduction of the amino group at the 3-position can be achieved through nucleophilic substitution of the chloride with an appropriate nitrogen source. A common method involves the use of an azide intermediate followed by reduction.

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 3-Azidothietane 1,1-dioxide

-

Dissolve 3-chlorothietane 1,1-dioxide in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-azidothietane 1,1-dioxide.

Step 2: Reduction of 3-Azidothietane 1,1-dioxide to this compound

-

Dissolve the crude 3-azidothietane 1,1-dioxide in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by crystallization or column chromatography if necessary.

The Role of this compound in Drug Design

The thietane 1,1-dioxide scaffold is gaining significant attention in drug discovery as a bioisosteric replacement for more common functionalities. Its unique properties can lead to improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

A Bioisostere with Favorable Physicochemical Properties

The sulfone group in this compound is a strong hydrogen bond acceptor, which can enhance solubility and promote interactions with biological targets. The rigid four-membered ring restricts the conformational flexibility of the molecule, which can lead to increased potency and selectivity by locking the molecule into a bioactive conformation. Furthermore, the thietane dioxide moiety is generally more polar and less lipophilic than a corresponding cyclobutane or other aliphatic rings, which can be advantageous for optimizing drug-like properties.

Application in Kinase Inhibitors

The primary amine of this compound serves as a versatile handle for derivatization, allowing for its incorporation into a wide range of molecular scaffolds. In the context of kinase inhibitors, this amine can be used to form key interactions with the hinge region of the kinase active site or to attach solubilizing groups. The rigid nature of the thietane ring can help to position substituents optimally for binding to the target protein. While specific examples of marketed drugs containing this exact fragment are still emerging, the thietane dioxide motif has been incorporated into investigational PI3K-alpha inhibitors for cancer therapy.[6]

Caption: Conceptual integration of the scaffold in a kinase inhibitor.

Reactivity and Further Transformations

The primary amine of this compound undergoes typical reactions of aliphatic amines, making it a versatile building block for further chemical modifications.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

These transformations allow for the facile incorporation of the this compound moiety into more complex molecules, enabling the exploration of a wider chemical space in drug discovery programs.

Conclusion

This compound is a valuable and increasingly popular building block for medicinal chemists. Its synthesis, while multi-stepped, is achievable from readily available starting materials. The unique physicochemical properties conferred by the thietane dioxide ring, including rigidity, polarity, and the ability to act as a hydrogen bond acceptor, make it an attractive bioisostere for improving the drug-like properties of new chemical entities. The presence of a versatile primary amine allows for straightforward derivatization and incorporation into a variety of molecular scaffolds. As the demand for novel drug candidates with optimized pharmacological profiles continues to grow, the strategic use of scaffolds like this compound is expected to play an increasingly important role in the future of drug discovery.

References

-

Organic Syntheses Procedure. (n.d.). THIETE 1,1-DIOXIDE and 3-CHLOROTHIETE 1,1-DIOXIDE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of Organic Chemistry. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]

Sources

- 1. This compound | 88511-13-1 [m.chemicalbook.com]

- 2. This compound | C3H7NO2S | CID 55297114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride CAS#: 1422344-24-8 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

Introduction: The Structural Significance of 3-Aminothietane 1,1-dioxide

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Aminothietane 1,1-dioxide

This compound (CAS No. 88511-13-1) is a saturated four-membered heterocyclic compound featuring a sulfone group and a primary amine.[1][2][3] Its rigid, three-dimensional structure makes it a valuable bioisostere for various ring systems in medicinal chemistry. The thietane ring, particularly in its oxidized sulfone form, offers a unique vectoral array for substituents that is distinct from more common carbocyclic or heterocyclic scaffolds. This guide provides a comprehensive analysis of the expected spectroscopic data—NMR, IR, and MS—for this compound, offering researchers and drug development professionals a foundational understanding for its identification and characterization. The insights herein are synthesized from fundamental spectroscopic principles and data from analogous structures, providing a predictive framework for empirical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. The combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon environments within the molecule.

Expertise & Experience: Causality in NMR Experimental Design

The choice of solvent is critical for analyzing this compound. Due to the polar amine and sulfone groups, this compound is expected to have low solubility in nonpolar solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are superior choices as they can effectively solvate the molecule and allow for the observation of exchangeable protons (N-H). The following analysis assumes DMSO-d₆ as the solvent.

¹H NMR Spectroscopy: A Study in Diastereotopicity

The thietane ring's C3 position, bearing the amino group, is a stereocenter. This renders the methylene protons at the C2 and C4 positions diastereotopic. Consequently, they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings, leading to a complex spectrum.

-

CH (Position 3): The single proton at C3 is coupled to the four protons at C2 and C4. It is expected to appear as a complex multiplet, likely a quintet or a multiplet of multiplets, in the range of 4.0-4.5 ppm . Its downfield shift is attributed to the deshielding effects of both the adjacent amino group and the sulfone group.

-

CH₂ (Positions 2 & 4): The protons on the carbons flanking the sulfone group are significantly deshielded. Due to their diastereotopicity, they will appear as two separate complex multiplets. One pair of geminal protons will be shifted further downfield than the other, likely appearing in the ranges of 3.6-4.0 ppm and 3.3-3.7 ppm . The coupling patterns will be intricate, showing both geminal coupling to each other and vicinal coupling to the C3 proton. In similar thietane dioxide systems, these ring protons are known to be extensively coupled.[4]

-

NH₂ (Amino Group): The two protons of the primary amine are expected to appear as a broad singlet. In DMSO-d₆, its chemical shift can vary but is typically found in the range of 1.5-3.0 ppm . The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The proton-decoupled ¹³C NMR spectrum is simpler, showing two distinct signals for the thietane ring carbons.

-

C3 (CH-NH₂): The carbon atom bonded to the nitrogen is expected to resonate in the range of 50-60 ppm .

-

C2 & C4 (CH₂-SO₂): The two equivalent carbons adjacent to the highly electron-withdrawing sulfone group will be significantly shifted downfield. They are expected to appear as a single peak in the range of 65-75 ppm . General tables of typical ¹³C chemical shifts support these predicted ranges.[5][6]

Data Summary: Predicted NMR Assignments

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | CH -NH₂ | 4.0 - 4.5 | Multiplet (m) |

| ¹H | CH ₂-SO₂ | 3.3 - 4.0 | Multiplet (m) |

| ¹H | NH ₂ | 1.5 - 3.0 | Broad Singlet (br s) |

| ¹³C | C H-NH₂ | 50 - 60 | - |

| ¹³C | C H₂-SO₂ | 65 - 75 | - |

Diagram: NMR Structural Correlation

Caption: Structure of this compound with key nuclei labeled.

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and vortex or sonicate gently until the solid is fully dissolved.

-

Insert the NMR tube into the spectrometer spinner and place it in the magnet.

-

Acquire standard ¹H and ¹³C{¹H} spectra according to instrument-specific protocols.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7] For this compound, the most prominent features will be from the sulfone and amine groups.

Expertise & Experience: Interpreting Vibrational Modes

The sulfone group provides a highly reliable diagnostic marker. The symmetric and asymmetric stretching vibrations of the S=O bonds result in two very strong and sharp absorption bands.[8] The primary amine group also gives characteristic signals, though they are typically broader than the sulfone peaks.

-

N-H Stretching (Amine): A primary amine (R-NH₂) will exhibit two medium-intensity bands in the 3500-3200 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations.[9]

-

C-H Stretching (Aliphatic): Absorptions corresponding to the C-H bonds of the thietane ring will appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[10]

-

N-H Bending (Amine): The scissoring vibration of the NH₂ group is expected to cause a medium to strong absorption in the 1650-1580 cm⁻¹ region.

-

S=O Stretching (Sulfone): This is the most characteristic feature. Two strong, sharp bands will be present: one for the asymmetric stretch around 1350-1300 cm⁻¹ and another for the symmetric stretch around 1160-1120 cm⁻¹ .

-

Fingerprint Region: The region below 1400 cm⁻¹ will contain complex absorptions from C-C, C-S, and C-N stretching and various bending vibrations, which are unique to the molecule as a whole.

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3500 - 3200 | Primary Amine (-NH₂) | N-H Stretch | Medium (2 bands) |

| 2960 - 2850 | Alkane (-CH₂-, -CH-) | C-H Stretch | Medium |

| 1650 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissor) | Medium-Strong |

| 1350 - 1300 | Sulfone (-SO₂-) | S=O Asymmetric Stretch | Strong, Sharp |

| 1160 - 1120 | Sulfone (-SO₂-) | S=O Symmetric Stretch | Strong, Sharp |

Experimental Protocol: Acquiring a Solid-State IR Spectrum (KBr Pellet)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the fine powder into a pellet-forming die.

-

Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, ensuring to first run a background scan with an empty sample compartment.

Diagram: IR Analysis Workflow

Caption: Workflow for solid-state IR analysis using the KBr pellet method.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns under ionization.

Expertise & Experience: Predicting Fragmentation Pathways

For this compound, with a molecular formula of C₃H₇NO₂S, the exact mass is 121.020.[1] Electron Ionization (EI) is a common technique that will induce fragmentation. The most predictable and diagnostically significant fragmentation for a sulfone is the facile loss of sulfur dioxide (SO₂).

-

Molecular Ion (M⁺˙): The parent ion peak should be observed at a mass-to-charge ratio (m/z) of 121 .

-

Key Fragmentation: The most prominent fragmentation pathway is the elimination of a neutral SO₂ molecule (mass = 64 Da). This would result in a significant fragment ion peak at m/z 57 (121 - 64). This fragment corresponds to the [C₃H₇N]⁺˙ radical cation (an aziridinium-type structure or related isomer).

-

Other Fragments: Further fragmentation of the m/z 57 ion could occur, leading to smaller fragments, though the [M-SO₂]⁺˙ peak is expected to be a major feature.

Data Summary: Predicted Mass Spectrometry Peaks

| m/z Value | Proposed Identity | Significance |

| 121 | [C₃H₇NO₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 57 | [M - SO₂]⁺˙ | Loss of sulfur dioxide |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

-

Heat the probe to volatilize the sample into the ion source.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

-

Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detect the ions to generate the mass spectrum.

Diagram: Proposed MS Fragmentation Pathway

Caption: Primary fragmentation pathway for this compound in EI-MS.

Conclusion

The structural characterization of this compound is unequivocally achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy reveals the precise connectivity and stereochemical relationships of the protons and carbons in the strained ring. IR spectroscopy provides rapid confirmation of the critical sulfone and primary amine functional groups through their characteristic, strong absorption bands. Finally, mass spectrometry confirms the molecular weight and shows a predictable fragmentation pattern dominated by the loss of SO₂. Together, these three analytical methods provide a self-validating system for the unambiguous identification and quality assessment of this important chemical scaffold.

References

-

This compound. PubChem, National Institutes of Health. [Link]

-

Chow, Y. L., et al. One Step Synthesis of Thietane 1,1-Dioxide Derivatives from α-Amino Ketoximes. Canadian Journal of Chemistry, 1974. [Link]

-

¹³C NMR Chemical Shifts. Oregon State University, Department of Chemistry. [Link]

-

Interpreting C-13 NMR spectra. Chemguide. [Link]

-

Infrared Spectroscopy. Illinois State University, Department of Chemistry. [Link]

-

Infrared Spectroscopy. eCampusOntario Pressbooks. [Link]

-

Griffiths, J. Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Saraf, S., et al. INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C3H7NO2S | CID 55297114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 88511-13-1 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Crystal Structure of 3-Aminothietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminothietane 1,1-dioxide is a key building block in medicinal chemistry, valued for its rigid, four-membered sulfone scaffold. This guide provides a comprehensive analysis of its structural characteristics. While, to date, an experimental single-crystal X-ray structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), this document synthesizes data from analogous structures and theoretical principles to predict its crystallographic features. Furthermore, it offers detailed experimental protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis, providing a roadmap for researchers to elucidate its definitive solid-state structure.

Introduction: The Significance of the Thietane Dioxide Scaffold

The thietane ring, a four-membered heterocycle containing a sulfur atom, and its oxidized form, thietane 1,1-dioxide, have garnered significant attention in drug discovery. The inherent ring strain and non-planar geometry of the thietane moiety offer a unique three-dimensional profile that can be exploited to improve the physicochemical and pharmacokinetic properties of drug candidates. The introduction of a sulfone group, in the case of thietane 1,1-dioxide, adds a highly polar, hydrogen-bond accepting feature, further influencing molecular interactions and solubility. The 3-amino substituent provides a crucial vector for chemical modification and interaction with biological targets. Derivatives of this compound have shown promise in various therapeutic areas, including as antidepressants and PI3Kδ inhibitors[1][2]. A definitive understanding of its crystal structure is paramount for structure-based drug design and for controlling the solid-state properties of active pharmaceutical ingredients (APIs).

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often starting from precursors like thietan-3-one or derivatives of 3-hydroxythietane. A common strategy involves the oxidation of the sulfur atom to the sulfone, followed by the introduction or modification of the amino group.

Experimental Protocol: A General Synthetic Approach

-

Oxidation of a Thietane Precursor: A suitable thietane precursor, such as a protected 3-aminothietane, is dissolved in a suitable organic solvent like dichloromethane (CH2Cl2).

-

The solution is cooled to 0°C in an ice bath.

-

meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) is added portionwise, maintaining the temperature below 5°C. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

If a protecting group is used for the amine, a subsequent deprotection step is required. For example, a tert-butoxycarbonyl (Boc) group can be removed under acidic conditions (e.g., trifluoroacetic acid in CH2Cl2).

-

Purification of the crude product is typically achieved by column chromatography on silica gel or by recrystallization to yield pure this compound.

Predicted Crystal Structure and Molecular Geometry

In the absence of an experimental structure for this compound, we can infer its key structural features from the crystallographic data of related heterocyclic sulfones[3][4].

Molecular Geometry

The thietane ring in this compound is expected to be puckered, not planar, due to the sp3-hybridized carbon and sulfur atoms. The C-S-C bond angle within the four-membered ring is anticipated to be significantly smaller than the ideal tetrahedral angle of 109.5°, likely in the range of 75-80°, a characteristic feature of thietane rings. Conversely, the O-S-O bond angle of the sulfone group is expected to be wider, typically in the range of 117-121°[4]. The S=O bond lengths are predicted to be approximately 1.43-1.46 Å[4].

| Parameter | Predicted Value | Basis of Prediction |

| C-S-C bond angle | 75-80° | Analysis of related thietane structures |

| O-S-O bond angle | 117-121° | Crystallographic data of various sulfones[4] |

| S=O bond length | 1.43-1.46 Å | Crystallographic data of various sulfones[4] |

| C-S bond length | 1.78-1.82 Å | Analysis of related thietane structures |

| Ring Conformation | Puckered | Inherent strain of the four-membered ring |

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is likely to be dominated by hydrogen bonding interactions. The amino group (a hydrogen bond donor) and the sulfone oxygens (strong hydrogen bond acceptors) are expected to form a network of intermolecular hydrogen bonds. This is a common feature in the crystal structures of aminosulfones[3]. These hydrogen bonds will likely lead to the formation of chains or sheets of molecules, significantly influencing the melting point, solubility, and other solid-state properties of the compound.

Caption: Predicted molecular structure of this compound.

Experimental Determination of the Crystal Structure

To obtain the definitive crystal structure of this compound, a single-crystal X-ray diffraction experiment is necessary. The following protocol outlines the key steps.

Step-by-Step Protocol for Crystal Growth and X-ray Diffraction

-

Crystal Growth:

-

Slow Evaporation: Dissolve a small amount of highly pure this compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane). The choice of solvent is critical and may require screening of several options.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Slowly cool a saturated solution of the compound. This can be done in a programmable refrigerator or by placing the solution in a Dewar flask with a solvent that slowly sublimes (e.g., camphor).

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.

-

Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop.

-

-

Data Collection:

-

Mount the goniometer head on the X-ray diffractometer.

-

A stream of cold nitrogen gas (typically at 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage.

-

An initial series of diffraction images are taken to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to integrate the intensities of the reflections.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Caption: Workflow for the determination of the crystal structure.

Conclusion

While the definitive experimental crystal structure of this compound remains to be elucidated and published, this guide provides a robust framework for its prediction and experimental determination. Based on the analysis of analogous compounds, a puckered four-membered ring with significant hydrogen bonding interactions mediated by the amino and sulfone groups is anticipated. The detailed protocols provided herein offer a clear path for researchers to obtain high-quality single crystals and perform X-ray diffraction analysis. The determination of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling more precise structure-based design of novel therapeutics incorporating this important scaffold.

References

-

Blake, A. J., & Schröder, M. (2018). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2018(4), M1013. [Link]

-

Slawin, A. M. Z., & Woollins, J. D. (2010). The X-ray Structures of Sulfones. Journal of Chemical Crystallography, 40(3), 253-265. [Link]

-

Silverberg, L. J., Yennawar, H. P., & Belz, T. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][3]thiazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 221-226. [Link]

-

Klen, E. R., et al. (2017). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Pharmaceutical Chemistry Journal, 50(10), 669-674. [Link]

-

Wang, L., et al. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[3][4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules, 24(23), 4259. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-Aminothietane 1,1-dioxide

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. 3-Aminothietane 1,1-dioxide has emerged as a valuable saturated bioisostere, often used as a substitute for piperidine, morpholine, and other cyclic amines. Its rigid, three-dimensional structure and the polarity imparted by the sulfone group can lead to significant improvements in properties such as aqueous solubility and metabolic stability.

This guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of this compound. Given the limited publicly available, systematic studies on this specific molecule, this document synthesizes information from analogous structures, supplier data, and first principles of organic chemistry. Furthermore, it equips researchers with robust experimental protocols to determine these critical parameters within their own laboratory settings.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential before delving into its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂S | PubChem[1] |

| Molecular Weight | 121.16 g/mol | |

| Appearance | White to off-white solid | |

| CAS Number | 149257-01-4 |

Note: Specific values for melting point and boiling point are not consistently reported across suppliers.

Solubility Profile: An Evidence-Based Inference

Direct, quantitative solubility data for this compound is not extensively published. However, by examining its use in synthetic chemistry and the properties of structurally similar compounds like Thiomorpholine 1,1-dioxide, we can infer a reliable qualitative solubility profile. The molecule's high polarity, stemming from the sulfone group and the primary amine, dictates its behavior. It possesses both hydrogen bond donors (amine) and acceptors (sulfone oxygens), suggesting a preference for polar solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Supporting Evidence |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The high polarity and hydrogen bonding capability should allow for favorable interactions. Thiomorpholine 1,1-dioxide, a 6-membered ring analogue, is noted to be soluble in water and slightly soluble in methanol.[2][3] |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are excellent at solvating polar molecules. Thiomorpholine 1,1-dioxide is listed as slightly soluble in DMSO.[2] Given the smaller size of this compound, solubility is expected to be comparable or greater. |

| Ethereal | THF, 1,4-Dioxane | Slightly Soluble to Insoluble | While possessing some polarity, these solvents are less capable of solvating the highly polar sulfone and amine groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Insoluble | Often used in the workup and extraction of related compounds, suggesting some degree of solubility, but likely limited. Synthetic procedures for similar compounds often use DCM for extractions.[2] |

| Nonpolar | Hexanes, Toluene | Insoluble | The significant mismatch in polarity makes favorable solvation highly unlikely. |

Stability Profile and Potential Degradation Pathways

The stability of this compound is governed by the chemical reactivity of its functional groups: the primary amine and the strained thietane dioxide ring.

Key Stability Considerations:

-

pH: The primary amine (pKa estimated ~8-9) will be protonated under acidic conditions, forming the corresponding ammonium salt, which typically enhances aqueous solubility and can increase stability by deactivating the amine towards certain reactions. Under strongly basic conditions, the amine is deprotonated and may be more susceptible to oxidation or other degradation pathways. The strained four-membered ring may be susceptible to nucleophilic ring-opening under harsh basic conditions.

-

Temperature: While the sulfone group is generally thermally robust, prolonged exposure to high temperatures, especially in reactive solvents, could promote degradation. Thermal degradation of cyclic amines can proceed through various mechanisms, including ring-opening reactions.[4]

-

Oxidation: Primary amines can be susceptible to oxidation. The presence of oxidizing agents or exposure to air and light over extended periods could lead to degradation. The rate of oxidation can be influenced by the presence of metal ions, which can act as catalysts.[4]

Hypothesized Degradation Pathway

While specific degradation products have not been documented in the literature, a chemically plausible pathway under harsh conditions (e.g., strong nucleophile/base) would involve the nucleophilic attack on a carbon atom adjacent to the sulfone, leading to the opening of the strained four-membered ring.

Caption: Plausible degradation of this compound via nucleophilic ring-opening.

Recommended Experimental Protocols

To overcome the lack of public data, researchers must be equipped to determine solubility and stability in their specific systems. The following section provides standardized, reliable protocols for this purpose.

Workflow for Solubility and Stability Characterization

The overall process involves a tiered approach, starting with a rapid kinetic solubility screen, followed by a more rigorous equilibrium solubility measurement if required, and finally, a forced degradation study to understand stability limits.

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to 3-Aminothietane 1,1-dioxide

Foreword: The Quest for Novel Chemical Space in Drug Discovery

In the relentless pursuit of novel therapeutic agents, medicinal chemists are in a constant search for molecular scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties. The journey from a flat, aromatic-dominated chemical landscape to one that embraces sp³-rich, conformationally defined structures has been a central theme in modern drug discovery. It is within this context that small, strained heterocyclic systems have garnered significant attention. This guide delves into the discovery, history, and application of one such scaffold that has proven its utility: 3-Aminothietane 1,1-dioxide. Its unique combination of a compact, rigid structure, and the presence of a key amino functional group has positioned it as a valuable building block for interrogating biological systems and developing next-generation therapeutics.

Section 1: The Genesis of a Scaffold - Discovery and First Synthesis

The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature, suggesting its initial preparation may have been part of broader synthetic explorations of thietane chemistry rather than a targeted discovery. The thietane ring system itself, a four-membered heterocycle containing a sulfur atom, has been known for over a century. However, the functionalization of this strained ring, particularly with an amino group at the 3-position and subsequent oxidation to the sulfone, represents a more contemporary development driven by the demands of medicinal chemistry.

Early methods for the synthesis of the thietane ring often involved the cyclization of 1,3-dihalopropanes with a sulfide source. The introduction of an amino group at the 3-position and the subsequent oxidation to the 1,1-dioxide presented additional synthetic challenges due to the inherent reactivity of the strained ring and the functional groups.

While a singular "discovery" paper for the title compound is elusive, its emergence can be traced through the evolution of synthetic methodologies for functionalized thietanes. A common and logical synthetic route, which has been refined over time, involves a multi-step sequence starting from more readily available precursors.

A Plausible Synthetic Pathway

A representative synthesis of this compound can be conceptualized as a three-step process starting from thietan-3-ol. This pathway highlights the key chemical transformations required to install the desired functionalities.

A Comprehensive Review of Synthetic Routes to 3-Aminothietane 1,1-dioxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminothietane 1,1-dioxide is a bioisosteric analogue of piperidine and other saturated heterocycles, increasingly recognized for its utility in medicinal chemistry. Its rigid, four-membered sulfone structure imparts unique physicochemical properties, including improved metabolic stability and aqueous solubility, making it a valuable building block in drug discovery.[1][2][3] However, the synthesis of this strained heterocyclic system presents distinct challenges. This guide provides a comprehensive review of the principal synthetic strategies developed to access this important scaffold, offering field-proven insights into the causality behind experimental choices and detailing robust, validated protocols.

Introduction: The Strategic Importance of the Thietane Scaffold

The thietane ring, particularly when oxidized to the 1,1-dioxide (a β-sultam), introduces a highly polar and metabolically stable sulfone group within a constrained four-membered ring. This structural motif has emerged as a powerful tool for medicinal chemists seeking to optimize lead compounds. The amino-substituted variant, this compound, provides a key vector for further functionalization, allowing for its incorporation into a wide array of molecular architectures.

The primary challenge in its synthesis lies in efficiently constructing the strained four-membered ring, which is thermodynamically less favorable than five- or six-membered rings.[4] This guide will explore the two most prevalent and effective strategies for overcoming this hurdle:

-

Convergent [2+2] Cycloaddition: A direct approach to form the ring system.

-

Functional Group Interconversion on a Pre-formed Thietane Core: A stepwise, often more versatile, approach starting from commercially available or readily accessible precursors.

Strategy 1: [2+2] Cycloaddition of In Situ Generated Sulfenes

This method represents one of the most direct routes to the this compound core. It relies on the [2+2] cycloaddition of a sulfene (CH₂=SO₂) with an appropriately substituted enamine.

Mechanistic Rationale

The cornerstone of this strategy is the in situ generation of the highly reactive sulfene intermediate. Methanesulfonyl chloride is treated with a non-nucleophilic base, typically triethylamine, which promotes elimination of HCl to form the sulfene. This transient species is immediately trapped by the enamine present in the reaction mixture. The nucleophilic carbon of the enamine attacks the electrophilic sulfur of the sulfene, followed by ring closure to yield the four-membered thietane dioxide ring.

The choice of enamine is critical. Enamines derived from morpholine or other secondary amines are commonly used due to their stability and reactivity. The reaction is often performed at low temperatures (-30°C to 0°C) to control the reactivity of the sulfene and minimize undesired side reactions or polymerization.

Visualizing the [2+2] Cycloaddition Pathway

Caption: In situ generation of sulfene and its subsequent [2+2] cycloaddition with an enamine.

Representative Experimental Protocol

Reaction: [2+2] Cycloaddition of Methanesulfonyl Chloride and 1-Morpholinocyclohexene.

-

A solution of the enamine (e.g., 1-morpholinocyclohexene, 1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert nitrogen atmosphere.

-

The solution is cooled to -30°C using a dry ice/acetone bath.

-

Triethylamine (1.5 eq) is added to the solution.

-

A solution of methanesulfonyl chloride (1.1 eq) in anhydrous diethyl ether is added dropwise over 30 minutes, maintaining the internal temperature below -25°C.

-

The reaction mixture is stirred at -30°C for an additional 2 hours and then allowed to warm slowly to room temperature overnight.

-

The resulting precipitate (triethylamine hydrochloride) is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the corresponding 3-morpholinothietane 1,1-dioxide derivative.

Strategy 2: Functional Group Interconversion on a Pre-formed Thietane Ring

This strategy offers a more modular and often higher-yielding approach by leveraging readily available starting materials like thietan-3-one or epichlorohydrin. The core thietane ring is constructed first, followed by a series of reliable functional group manipulations to install the desired amine.

Mechanistic Rationale & Workflow

This pathway typically begins with either the synthesis or purchase of a 3-substituted thietane, which is then oxidized to the sulfone. The substituent at the 3-position is then converted to an amine.

Key Starting Points:

-

Thietan-3-one: This is an excellent precursor that can undergo reductive amination directly or be reduced to 3-hydroxythietane.[5]

-

Epichlorohydrin: This inexpensive commodity chemical can be converted to 3-hydroxythietane through reaction with a sulfide source, followed by intramolecular cyclization.[6]

The most common sequence involves:

-

Oxidation: The thietane sulfide is oxidized to the thietane 1,1-dioxide. This is a robust and high-yielding transformation, typically accomplished with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[5][6][7]

-

Activation of Hydroxyl Group: If starting from 3-hydroxythietane 1,1-dioxide, the hydroxyl group must be converted into a better leaving group. This is achieved by reaction with thionyl chloride (to form a chloride) or sulfonyl chlorides (to form mesylates/tosylates).[6][7]

-

Nucleophilic Substitution: The activated 3-position undergoes nucleophilic substitution with an amine source. Common methods include direct displacement with ammonia or using a protected amine equivalent like sodium azide followed by reduction (e.g., hydrogenation or Staudinger reaction) to furnish the primary amine.

Visualizing the Functional Group Interconversion Workflow

Caption: Synthetic workflow via functional group interconversion starting from thietan-3-one.

Validated Experimental Protocol: Multi-step Synthesis from 3-Hydroxythietane

This protocol is adapted from established industrial and academic procedures.[5][6]

Step A: Oxidation to 3-Hydroxythietane 1,1-Dioxide

-

To a stirred mixture of 3-hydroxythietane (1.0 eq) in ethyl acetate and formic acid, heat the solution to 45-50°C.

-

Add 48% w/w aqueous hydrogen peroxide (H₂O₂) dropwise over 4 hours, maintaining the temperature.

-

After the reaction is complete (monitored by TLC or LCMS), cool the mixture to room temperature.

-

Quench the excess peroxide by the careful addition of a sodium bisulfite solution.

-

Concentrate the mixture under reduced pressure and co-distill with isopropanol to induce crystallization.

-

Filter the solid product, wash with cold isopropanol, and dry to afford 3-hydroxythietane 1,1-dioxide.[6]

Step B: Chlorination to 3-Chlorothietane 1,1-Dioxide

-

Suspend 3-hydroxythietane 1,1-dioxide (1.0 eq) in chlorobenzene containing 3-picoline (1.2 eq) under an inert atmosphere.

-

Heat the mixture to 60-65°C.

-

Slowly add thionyl chloride (SOCl₂, 2.5 eq).

-

Maintain at 60-65°C until the reaction is complete.

-

Cool the reaction, concentrate under reduced pressure, and quench by adding to ice-cold water.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate to yield 3-chlorothietane 1,1-dioxide, which can be purified by chromatography or crystallization.[6]

Step C: Amination to this compound

-

Dissolve 3-chlorothietane 1,1-dioxide (1.0 eq) in a suitable solvent such as THF or isopropanol.

-

Add an excess of aqueous ammonia solution (e.g., 28%, 10-20 eq).

-

Heat the reaction in a sealed pressure vessel at 60-80°C for 12-24 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

The resulting product can be isolated as the hydrochloride salt by acidification with HCl or purified as the free base by chromatography.

Comparative Summary of Synthetic Routes

| Synthetic Strategy | Starting Material(s) | Key Reagents | Advantages | Disadvantages & Limitations |

| [2+2] Cycloaddition | Enamine, Methanesulfonyl Chloride | Triethylamine (Et₃N) | Convergent and direct route to the core structure. | Requires handling of highly reactive sulfene intermediate; substrate scope can be limited; potential for side reactions. |

| Functional Group Interconversion | Thietan-3-one or 3-Hydroxythietane | Oxidizing agent (m-CPBA, H₂O₂), SOCl₂, Amine source (NH₃, NaN₃) | Modular, high-yielding, and uses readily available starting materials.[5][6] Allows for late-stage diversification. | Multi-step process increases overall synthesis time and resource usage. |

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through two primary strategic approaches. The [2+2] cycloaddition offers a rapid and convergent entry point, ideal for specific substrates where the required enamine is accessible. In contrast, the functional group interconversion pathway provides a more robust, versatile, and scalable route that is often preferred in drug development settings due to its modularity and reliance on well-understood, high-yielding transformations. The choice of synthesis will ultimately depend on the specific goals of the research program, scale, and the availability of starting materials. As the demand for novel bioisosteres continues to grow, the development of even more efficient and sustainable methods for accessing this valuable scaffold will remain an area of active investigation.

References

- Generic synthesis of β-sultams via domino alkylation of bromomethanesulfonamides. Canadian Journal of Chemistry.

-

Sultam synthesis . Organic Chemistry Portal. Available at: [Link]

-

Solid-Phase Synthesis of β-Sultams . The Journal of Organic Chemistry. Available at: [Link]

-

Solid-Phase Synthesis of beta-Sultams . PubMed. Available at: [Link]

-

New Synthesis of β-Sultams from Pentafluorophenyl Sulfonates . Organic Letters. Available at: [Link]

- Methods for the synthesis of derivatives of 3-aminothietane (Review). Springer Science+Business Media.

-

Synthesis Methods of 3-Amino Thietane and its Derivatives . ResearchGate. Available at: [Link]

-

3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties . ResearchGate. Available at: [Link]

-

This compound . PubChem. Available at: [Link]

-